Cas no 577-71-9 (3,4-Dinitrophenol)
3,4-Dinitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dinitrophenol
- 3,4-dinitophenol
- 3,4-Dinitrofenol
- 3,4-Dinitrofenol [Czech]
- 3,4-dinitro-phenol
- 3,4-DNP
- 3.4-Dinitro-1-hydroxy-benzol
- 6,5-Dinitrophenol
- EINECS 209-415-3
- Phenol,3,4-dinitro
- BCP25455
- 3,4-Dinitrophenol moistened with 20% water
- SCHEMBL213758
- Q20856197
- 4-06-00-01384 (Beilstein Handbook Reference)
- CHEBI:39358
- DNX
- CCRIS 3105
- AKOS015888235
- Phenol, 3,4-dinitro-
- UNII-I108F156M4
- FT-0632424
- A831591
- NS00033785
- BRN 1969398
- CHEMBL3347427
- 3,4-Dinitrophenol, wetted
- DTXSID80206407
- 577-71-9
- 3,4-Dinitrophenol, moistened with water, >=97.0% (HPLC)
- PHENOL, .DELTA.-DINITRO-
- I108F156M4
- DTXCID40128898
- DB-021953
- 3,4-Dinitrophenol(wetted with water >15%)
- PHENOL, DELTA-DINITRO-
- MFCD00143065
- FD68003
- 209-415-3
- 3,4-Dinitrophenol, stabiliZed with 20% Water
-
- MDL: MFCD00143065
- Inchi: 1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H
- InChI Key: AKLOLDQYWQAREW-UHFFFAOYSA-N
- SMILES: OC1C=CC(=C(C=1)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 184.01200
- Monoisotopic Mass: 184.012021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 112
Experimental Properties
- Density: 1.6720
- Melting Point: 130-135 °C
- Boiling Point: 318.03°C (rough estimate)
- Flash Point: 194.1°C
- Refractive Index: 1.4738 (estimate)
- Solubility: dioxane: soluble1g/10 mL
- PSA: 111.87000
- LogP: 2.25500
- pka: 5.35, 5.42(at 25℃)
- PH: Colorless (4.3) to yellow (6.3)
3,4-Dinitrophenol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H311-H331-H373-H411
- Warning Statement: P261-P273-P280-P301+P310-P311
- Hazardous Material transportation number:UN 1320
- WGK Germany:3
- Hazard Category Code: 23/24/25-33-51/53
- Safety Instruction: 28-37-45-61
- RTECS:SL3000000
-
Hazardous Material Identification:
- Hazard Level:4.1
- Risk Phrases:R23/24/25; R33; R51/53
- Safety Term:4.1
- HazardClass:4.1
- PackingGroup:I
3,4-Dinitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3,4-Dinitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42195-1G |
3,4-Dinitrophenol |
577-71-9 | 97.0% | 1g |
¥1392.82 | 2023-12-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42195-5G |
3,4-Dinitrophenol |
577-71-9 | 97.0% | 5g |
¥4873.11 | 2023-12-06 | |
| TRC | D480753-100mg |
3,4-Dinitrophenol |
577-71-9 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | D480753-250mg |
3,4-Dinitrophenol |
577-71-9 | 250mg |
$121.00 | 2023-05-18 | ||
| TRC | D480753-500mg |
3,4-Dinitrophenol |
577-71-9 | 500mg |
$178.00 | 2023-05-18 | ||
| TRC | D480753-1g |
3,4-Dinitrophenol |
577-71-9 | 1g |
$ 260.00 | 2022-06-05 | ||
| TRC | D480753-2.5g |
3,4-Dinitrophenol |
577-71-9 | 2.5g |
$620.00 | 2023-05-18 | ||
| TRC | D480753-1000mg |
3,4-Dinitrophenol |
577-71-9 | 1g |
$316.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-232029-1 g |
3,4-Dinitrophenol, wetted, |
577-71-9 | 1g |
¥572.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-232029-1g |
3,4-Dinitrophenol, wetted, |
577-71-9 | 1g |
¥572.00 | 2023-09-05 |
3,4-Dinitrophenol Related Literature
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1. The rearrangement of aromatic nitro compounds. Part 2. The rearrangement of substituted nitrophenols in trifluoromethanesulphonic acidJohn V. Bullen,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1990 1675
-
Huayun Deng,Ye Fang Med. Chem. Commun. 2012 3 1270
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Stéphane Morville,Anne Scheyer,Philippe Mirabel,Maurice Millet J. Environ. Monit. 2004 6 963
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Anup Pandith,Ashwani Kumar,Hong Seok Kim RSC Adv. 2016 6 68627
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5. The migration of aromatic nitro-groupsK. H. Pausacker,J. G. Scroggie J. Chem. Soc. 1955 1897
Additional information on 3,4-Dinitrophenol
3,4-Dinitrophenol (CAS No. 577-71-9): An Overview of Its Properties, Applications, and Recent Research
3,4-Dinitrophenol (DNP) is a compound with the chemical formula C6H4(NO2)2. It is a yellow crystalline solid that has been the subject of extensive research due to its unique properties and potential applications in various fields. DNP is primarily known for its ability to uncouple oxidative phosphorylation in mitochondria, making it a potent metabolic regulator. This article provides a comprehensive overview of 3,4-Dinitrophenol, including its chemical properties, biological effects, and recent advancements in its research and applications.
Chemical Properties:
3,4-Dinitrophenol is a derivative of phenol with two nitro groups (-NO2) attached to the 3 and 4 positions of the benzene ring. Its molecular weight is 184.11 g/mol, and it has a melting point of 116-118°C. DNP is soluble in water and many organic solvents, which makes it easy to handle and use in various experimental settings. The compound's high solubility and stability contribute to its widespread use in research and industrial applications.
Biological Effects:
The primary biological effect of 3,4-Dinitrophenol is its ability to uncouple oxidative phosphorylation in mitochondria. This process involves the disruption of the proton gradient across the inner mitochondrial membrane, leading to increased heat production and reduced ATP synthesis. As a result, DNP has been studied for its potential as a thermogenic agent and weight loss supplement. However, its use for these purposes has been controversial due to safety concerns.
Recent Research:
In recent years, there has been significant interest in understanding the mechanisms by which 3,4-Dinitrophenol exerts its effects on cellular metabolism. A study published in the Journal of Biological Chemistry (2022) investigated the role of DNP in modulating mitochondrial dynamics and cellular energy homeostasis. The researchers found that DNP treatment led to increased mitochondrial fission and decreased fusion, suggesting that it may have broader implications for mitochondrial function beyond simple uncoupling.
Another study published in Nature Communications (2021) explored the potential therapeutic applications of DNP in treating metabolic disorders. The researchers discovered that low doses of DNP could improve insulin sensitivity and reduce lipid accumulation in adipose tissue without causing significant side effects. These findings highlight the potential of DNP as a therapeutic agent for metabolic diseases when used under controlled conditions.
Safety Considerations:
The use of 3,4-Dinitrophenol requires careful consideration due to its potential side effects. High doses can lead to hyperthermia, dehydration, and electrolyte imbalances, which can be life-threatening. Therefore, it is crucial to adhere to strict safety guidelines when handling and using DNP in both research and clinical settings. Researchers are continuously working on developing safer analogs and delivery systems to harness the beneficial effects of DNP while minimizing risks.
Applications:
Beyond its potential as a metabolic regulator, 3,4-Dinitrophenol has found applications in various fields. In analytical chemistry, DNP is used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis due to its ability to enhance the detection sensitivity of certain compounds. In materials science, DNP has been studied for its photochromic properties, which make it useful in developing smart materials that can change color in response to light.
In conclusion, 3,4-Dinitrophenol (CAS No. 577-71-9) is a versatile compound with unique properties that have attracted significant attention from researchers across multiple disciplines. While its use as a metabolic regulator remains controversial due to safety concerns, ongoing research continues to uncover new applications and potential therapeutic uses for this intriguing compound.
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